Product packaging for Ethyl 2-(3-bromophenyl)propanoate(Cat. No.:CAS No. 103807-54-1)

Ethyl 2-(3-bromophenyl)propanoate

Cat. No.: B3021211
CAS No.: 103807-54-1
M. Wt: 257.12 g/mol
InChI Key: BUNIVTOYIVFKSP-UHFFFAOYSA-N
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Description

Contextualization within Brominated Aryl Esters and Propanoate Chemistry

Brominated aryl esters are a class of organic compounds that are highly valued in synthetic chemistry. The presence of a bromine atom on the aromatic ring provides a handle for a variety of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. This makes them key precursors in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Propanoate esters, on the other hand, are common structural motifs in many natural products and biologically active molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid or can participate in various condensation reactions. The specific "2-propanoate" structure of the title compound introduces a chiral center at the alpha-position to the carbonyl group, adding another layer of complexity and synthetic potential. The reactivity of this alpha-position can be further enhanced, for instance, through bromination, as seen in related α-bromo esters, making them susceptible to nucleophilic substitution. fiveable.me

Significance as a Research Target in Advanced Organic Synthesis

The structure of Ethyl 2-(3-bromophenyl)propanoate makes it a valuable target in advanced organic synthesis. The bromine atom on the phenyl ring is a key functional group that allows for the introduction of various substituents through powerful reactions like Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.

Furthermore, the propanoate portion of the molecule can be manipulated in numerous ways. For example, the ester can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups such as amides or alcohols. The methyl group adjacent to the carbonyl provides a site for enolate formation, which can then be used in alkylation or condensation reactions to build up the carbon skeleton of a target molecule. The synthesis of related compounds, such as (S)-ethyl 3-(4-bromophenyl)butanoate, highlights the importance of such structures in creating enantiomerically pure compounds. orgsyn.org

Overview of Key Research Domains Pertaining to this compound

Research involving this compound and similar brominated aryl esters spans several key domains:

Medicinal Chemistry: This compound serves as a scaffold for the synthesis of new drug candidates. The bromo- and ester- functionalities allow for the systematic modification of the molecule's structure to optimize its biological activity against various diseases. The development of novel processes for key intermediates in drug synthesis, such as those for Alectinib, often involves related brominated phenyl derivatives. google.com

Materials Science: Brominated aromatic compounds are used as precursors for polymers and other materials with tailored properties. The bromine atom can be replaced with other functional groups to influence properties like conductivity, light emission, or thermal stability.

Agrochemicals: The synthesis of new herbicides and pesticides often utilizes aryl bromide intermediates. For instance, methods for preparing the herbicide fenoxaprop-p-ethyl (B1329639) involve reactions of related phenoxy propionic acids. patsnap.com

Catalysis: The synthesis of complex molecules often relies on the development of new and efficient catalytic methods. Brominated esters are frequently used as test substrates to evaluate the scope and limitations of new catalysts and reaction conditions. For example, N-bromosuccinimide has been studied as a catalyst for the esterification of aryl and alkyl carboxylic acids. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO2 B3021211 Ethyl 2-(3-bromophenyl)propanoate CAS No. 103807-54-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-bromophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-3-14-11(13)8(2)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNIVTOYIVFKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544885
Record name Ethyl 2-(3-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103807-54-1
Record name Ethyl 2-(3-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 2 3 Bromophenyl Propanoate and Its Derivatives

Established Synthetic Routes and Reaction Pathways

The construction of Ethyl 2-(3-bromophenyl)propanoate can be approached through several well-documented methods, including the direct esterification of its corresponding carboxylic acid, strategic nucleophilic substitutions on appropriate precursors, and integrated multi-step or one-pot reaction sequences.

Esterification Approaches

The most direct route to this compound is the esterification of 2-(3-bromophenyl)propanoic acid. This reaction is a classic example of the Fischer-Speier esterification, where the carboxylic acid is reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst. google.com The equilibrium of this reversible reaction is typically driven towards the product side by using a large excess of the alcohol or by removing the water that is formed during the reaction. nih.gov

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. google.com

Reaction Scheme: Fischer-Speier Esterification

Fischer-Speier Esterification of 2-(3-bromophenyl)propanoic acid
ReactantReagent/CatalystSolventConditionsProduct
2-(3-bromophenyl)propanoic acidEthanolSulfuric Acid (catalytic)Heating/RefluxThis compound

Table 1: Typical reaction components for the esterification of 2-(3-bromophenyl)propanoic acid.

Nucleophilic Substitution Strategies on Precursors

Nucleophilic substitution reactions are fundamental in creating the core structure of this compound from various precursors. One common strategy involves the preparation of ethyl 2-bromopropionate, which can then potentially be used in carbon-carbon bond-forming reactions. The synthesis of ethyl 2-bromopropionate itself starts from propionic acid, which is first brominated to form 2-bromopropionic acid. This intermediate is then esterified with ethanol. google.com The bromination step is crucial and can be catalyzed by agents like phosphorus tribromide or red phosphorus. google.com

Another relevant precursor is (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate, which is synthesized via a Knoevenagel condensation. This reaction involves the nucleophilic addition of ethyl 2-cyanoacetate to 3-bromobenzaldehyde. nih.gov The resulting α,β-unsaturated ester can then be a substrate for further transformations to yield the target molecule.

PrecursorReagentsProduct of Nucleophilic Substitution
Propionic AcidBromine, Phosphorus Tribromide2-Bromopropionic Acid
3-BromobenzaldehydeEthyl 2-cyanoacetate, Triethylamine(E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate

Table 2: Examples of nucleophilic substitution strategies in the synthesis of precursors.

Multi-Step Synthesis Design and One-Pot Reactions

The synthesis of this compound can be integrated into multi-step sequences, starting from more readily available materials. For instance, a plausible route begins with 3-bromobenzaldehyde, which undergoes a Knoevenagel condensation with ethyl 2-cyanoacetate to form (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate. nih.gov This intermediate can then be subjected to a series of reduction and hydrolysis steps to arrive at the final product.

The concept of one-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offers a streamlined approach. For example, a short and effective synthesis of the related compound ethyl 3-(3-aminophenyl)propanoate (B2654546) has been demonstrated. nih.gov This process involves a tandem Knoevenagel condensation/alkylidene reduction followed by the reduction of a nitro group and simultaneous esterification, showcasing the efficiency of one-pot methodologies. nih.gov

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering milder reaction conditions, higher yields, and improved selectivity.

Acidic Catalysis in Propanoate Formation

As mentioned in the esterification approaches, acidic catalysis is crucial for the formation of the propanoate ester. Strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid are commonly employed. google.com Lewis acids can also be utilized. For instance, in the synthesis of ethyl 3-(3-aminophenyl)propanoate, stannous chloride acts as a Lewis acid, activating the carboxylic acid towards nucleophilic attack by ethanol, while also serving as the reducing agent for the nitro group. nih.gov The choice of catalyst can influence the reaction rate and the ease of product purification.

Catalyst TypeExampleRole in SynthesisReference
Brønsted AcidSulfuric Acid (H₂SO₄)Protonates carbonyl group in Fischer esterification. google.com
Brønsted Acidp-Toluenesulfonic acidAlternative to sulfuric acid for esterification. google.com
Lewis AcidStannous Chloride (SnCl₂)Activates carboxylic acid for esterification. nih.gov

Table 3: Common acidic catalysts in propanoate formation.

Transition-Metal Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition-metal catalysis provides powerful tools for the formation of key bonds in the synthesis of complex molecules. While direct transition-metal catalyzed synthesis of this compound is not widely reported, such methods are extensively used for its derivatives and precursors.

For example, palladium on carbon (Pd/C) is a common catalyst for hydrogenation reactions. In the synthesis of a related compound, ethyl 3-(4-amino-2-fluorophenyl)propanoate, a 10% Pd/C catalyst was used to reduce the double bond of an acrylate (B77674) precursor under a hydrogen atmosphere.

Furthermore, copper-catalyzed reactions have been shown to be effective for the synthesis of esters through a one-pot Horner-Wadsworth-Emmons reaction followed by a 1,4-reduction. These catalytic systems exhibit excellent chemoselectivity and functional group tolerance, making them highly valuable in modern organic synthesis.

Biocatalytic Strategies for Stereoselective Transformations

The synthesis of single-enantiomer compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. Biocatalysis, which utilizes enzymes or whole microorganisms, has emerged as a powerful tool for achieving high stereoselectivity in chemical transformations under mild conditions.

Engineered enzymes, such as those derived from myoglobin, have demonstrated remarkable capabilities in catalyzing stereoselective reactions. For instance, engineered myoglobin-based catalysts have been successfully employed for the stereoselective synthesis of monofluorinated and gem-difluoro cyclopropanes, achieving excellent diastereomeric and enantiomeric control (up to 99:1 d.r. and 99% e.e.). nih.gov This approach highlights the potential for creating highly specific catalysts for transformations that are challenging to achieve with traditional chemical methods. nih.gov The principles of directed evolution and rational protein design can be applied to develop specific enzymes, like lipases or esterases, for the kinetic resolution of racemic mixtures of this compound or for the asymmetric esterification of a prochiral precursor, yielding the desired enantiomer with high purity.

Biocatalytic processes offer several advantages, including high selectivity, operation under environmentally benign conditions (aqueous media, ambient temperature, and pressure), and reduced formation of byproducts. These strategies are integral to developing more sustainable and efficient pathways for producing chiral molecules like the specific enantiomers of this compound.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and economic viability of synthesizing this compound are critically dependent on the optimization of reaction conditions. Key parameters such as temperature, solvent, molar ratios of reactants, and the choice of catalyst play a pivotal role in maximizing product yield and purity.

The interplay between temperature, solvent, and reactant concentration is crucial for controlling reaction kinetics and equilibrium. In the synthesis of related propanoate esters, reaction temperatures can range significantly, from moderate conditions (60-80°C) in continuous flow systems to higher temperatures (120-160°C) in batch reflux setups to drive the reaction to completion. patsnap.comgoogle.com The choice of temperature often represents a trade-off between reaction rate and the potential for side reactions or product decomposition.

Solvent selection impacts reactant solubility, reaction pathways, and ease of product separation. While traditional organic solvents like anhydrous ethanol are common, the principles of green chemistry encourage the use of safer, more environmentally benign alternatives. google.comnih.gov The molar ratio of the alcohol (ethanol) to the carboxylic acid or its derivative is another critical factor. In esterification reactions, using an excess of the alcohol can shift the reaction equilibrium towards the product side, thereby increasing the yield. For example, in reactive distillation processes for ethyl propionate (B1217596) synthesis, optimizing the molar ratio of propionic acid to ethanol is a key strategy for maximizing conversion. researchgate.net

Table 1: Impact of Reaction Parameters on Propanoate Synthesis

ParameterConditionObservation/EffectSource
Temperature 120-160 °CUsed in reflux conditions to drive reaction over 16-20 hours. google.com
60-80 °CModerate temperature used in continuous flow processes for energy efficiency. patsnap.com
Solvent Anhydrous EthanolCommon solvent for the reaction of raw materials. google.com
WaterExplored as a "green solvent" to accelerate reactions and improve safety. researchgate.net
Propylene CarbonateUsed as a greener solvent alternative in Suzuki-Miyaura reactions. researchgate.net
Molar Ratio Excess AlcoholShifts equilibrium to favor product formation in esterification. researchgate.net

Catalysts are fundamental to modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of aryl propanoates can be achieved using various catalytic systems. For instance, trifluoromethanesulfonic acid has been used as an effective catalyst in the preparation of ethyl 3-(pyridin-2-ylamino) propanoate. google.com In other syntheses, palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst, particularly for hydrogenation reactions, valued for its efficiency and ease of separation from the reaction mixture.

Lewis acids also play a significant role. Stannous chloride (SnCl₂) has been employed in a dual role; it acts as a reducing agent and as a Lewis acid catalyst to activate a carboxylic acid for simultaneous esterification. nih.gov For stereoselective syntheses, more complex catalysts are required. The use of Tris(pentafluorophenyl)borane, a metal-free catalyst, has been reported for the stereoselective synthesis of α-O-aryl glycosides, highlighting its ability to activate substrates and enhance nucleophilicity. nih.gov The design of such catalysts, including the selection of appropriate ligands in the case of metal complexes, is crucial for controlling the chemical environment of the reaction and directing its outcome towards the desired product with high selectivity. nih.gov

Table 2: Catalysts Used in the Synthesis of Propanoates and Related Compounds

CatalystCatalyst TypeApplication ExampleSource
Trifluoromethanesulfonic acidBrønsted AcidCatalyzed reaction of 2-aminopyridine (B139424) and ethyl acrylate. google.com
Palladium-carbon (Pd/C)HeterogeneousHydrogenation of an acrylate to a propanoate derivative.
Stannous chloride (SnCl₂)Lewis Acid / Reducing AgentSimultaneous reduction of a nitro group and esterification of a carboxylic acid. nih.gov
Tris(pentafluorophenyl)boraneMetal-Free Lewis AcidStereoselective synthesis of 2,3-unsaturated O-aryl glycosides. nih.gov

Green Chemistry Principles in the Synthesis of Aryl Propanoates

The application of green chemistry principles is essential for developing sustainable chemical manufacturing processes that are both economically and environmentally sound. researchgate.net The synthesis of aryl propanoates, including this compound, can be made significantly more sustainable by adhering to these principles. nih.gov

The core tenets of green chemistry focus on waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing safer chemicals. greenchemistry-toolkit.org For instance, choosing a synthetic route with high atom economy ensures that a maximum proportion of the atoms from the reactants are incorporated into the final product. greenchemistry-toolkit.org The use of catalysts is a cornerstone of green chemistry, as they allow for reactions to occur with lower energy input and can often be recycled and reused, minimizing waste. nih.gov

Another key principle is the use of safer solvents and reaction conditions. This involves replacing volatile and toxic organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, and designing processes that operate at lower temperatures and pressures to reduce energy consumption. nih.govresearchgate.net The shift toward using renewable feedstocks, such as bio-based ethanol and propionic acid, further reduces the environmental footprint of the production process. patsnap.com By integrating these principles, the synthesis of aryl propanoates can be transformed into a more efficient, safer, and environmentally responsible endeavor.

Table 3: Application of Green Chemistry Principles to Aryl Propanoate Synthesis

Principle of Green ChemistryApplication in Aryl Propanoate SynthesisSource
1. Prevention Designing syntheses to minimize waste, for example, by using high-yield catalytic processes. nih.govgreenchemistry-toolkit.org
2. Atom Economy Selecting reactions that maximize the incorporation of reactant atoms into the final product. greenchemistry-toolkit.org
3. Less Hazardous Synthesis Using non-toxic reagents and avoiding hazardous intermediates. nih.gov
4. Designing Safer Chemicals Modifying final products to reduce toxicity while maintaining function. greenchemistry-toolkit.org
5. Safer Solvents & Auxiliaries Replacing volatile organic solvents with water, ionic liquids, or solvent-free conditions. nih.govresearchgate.net
6. Design for Energy Efficiency Employing catalysts to lower reaction temperatures and pressures, reducing energy demand. nih.govgreenchemistry-toolkit.org
7. Use of Renewable Feedstocks Utilizing starting materials derived from biological sources, such as bio-ethanol. nih.govpatsnap.com
8. Reduce Derivatives Avoiding unnecessary protection/deprotection steps to reduce reagents and waste. nih.gov
9. Catalysis Using catalytic reagents over stoichiometric ones for higher efficiency and lower waste. nih.govresearchgate.net
10. Design for Degradation Designing products that break down into innocuous substances after use. nih.gov
11. Real-time Analysis Monitoring reactions in real-time to prevent the formation of byproducts. nih.gov
12. Safer Chemistry for Accident Prevention Choosing substances and forms of substances that minimize the potential for chemical accidents. nih.gov

Elucidation of Chemical Reactivity and Reaction Mechanisms of Ethyl 2 3 Bromophenyl Propanoate

Mechanistic Studies of Halogen and Ester Group Transformations

The reactivity of Ethyl 2-(3-bromophenyl)propanoate is primarily centered around the transformations of its bromine atom and the ethyl ester group. Mechanistic studies provide insight into how these groups behave under various reaction conditions.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom in this compound is attached to an sp²-hybridized carbon of the benzene (B151609) ring. This configuration renders it largely unreactive towards traditional nucleophilic substitution reactions (SNAr). Several factors contribute to this low reactivity. Firstly, the carbon-bromine (C-Br) bond exhibits partial double-bond character due to resonance with the aromatic π-system, making the bond stronger and shorter than in alkyl halides. quora.com Secondly, the electron-rich nature of the benzene ring repels incoming nucleophiles. vedantu.com

For a nucleophilic aromatic substitution to proceed via the common addition-elimination (SNAr) mechanism, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). uomustansiriyah.edu.iq These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. ck12.org In this compound, the ethyl propanoate group is an electron-withdrawing group, but it is positioned meta to the bromine, which does not provide the necessary stabilization for the intermediate carbanion. uomustansiriyah.edu.iq

Substitution can occur under extreme conditions, such as the use of a very strong base (e.g., sodium amide), which can proceed through a high-energy benzyne (B1209423) intermediate via an elimination-addition mechanism. uomustansiriyah.edu.iq However, these are not standard conditions for transformations of this substrate. Consequently, the primary pathway for modifying the C-Br bond is through metal-catalyzed cross-coupling reactions rather than direct nucleophilic substitution.

Ester Reduction and Oxidation Reaction Mechanisms

The ethyl ester group is susceptible to both reduction and oxidation (hydrolysis) reactions, which proceed through well-defined mechanistic pathways.

Ester Reduction: Esters can be reduced to primary alcohols using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comdoubtnut.com The reduction of this compound with LiAlH₄ yields two alcohol products: 2-(3-bromophenyl)propan-1-ol (B57261) from the reduction of the ester and ethanol (B145695) from the ethyl portion. doubtnut.com

The mechanism for this transformation involves two main stages:

Nucleophilic Acyl Substitution: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. masterorganicchemistry.com

Elimination and Further Reduction: The tetrahedral intermediate collapses, eliminating the ethoxide (⁻OEt) leaving group to form an aldehyde intermediate, 2-(3-bromophenyl)propanal. Aldehydes are more reactive than esters, so this intermediate is immediately attacked by a second hydride ion. masterorganicchemistry.com This second nucleophilic addition creates a new tetrahedral alkoxide intermediate.

Protonation: An acidic workup in the final step protonates the alkoxide intermediate to yield the primary alcohol, 2-(3-bromophenyl)propan-1-ol. ic.ac.uk

Ester Hydrolysis (Oxidation): The hydrolysis of the ester to a carboxylic acid is a fundamental reaction that can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. youtube.com The mechanism involves the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, an ethanol molecule is eliminated as the leaving group, and subsequent deprotonation yields the carboxylic acid, 2-(3-bromophenyl)propanoic acid, and regenerates the acid catalyst. youtube.comucoz.com The reaction is reversible and typically requires a large excess of water to be driven to completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and goes to completion. ucoz.com A hydroxide (B78521) ion (⁻OH) acts as the nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, ejecting the ethoxide ion (⁻OEt) as the leaving group to form the carboxylic acid. In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the ethoxide or another hydroxide ion to form the carboxylate salt. This final acid-base step is essentially irreversible and drives the reaction to completion. libretexts.org Acidification of the resulting carboxylate salt in a separate workup step is required to obtain the neutral carboxylic acid.

Stereochemical Aspects of Reactions

A critical feature of this compound is the presence of a stereogenic center at the alpha-carbon (C2) of the propanoate chain. This means the compound can exist as two enantiomers, (R)- and (S)-. The stereochemical outcome of its reactions is highly dependent on whether the chiral center is involved in the transformation.

Reactions that occur at sites remote from the chiral center, such as transformations involving the bromine on the phenyl ring or the carbonyl of the ester, generally proceed with retention of configuration. For example, the reduction of the ester to an alcohol with LiAlH₄ or its hydrolysis to a carboxylic acid does not involve the breaking of any bonds directly attached to the C2 stereocenter. ucoz.com Therefore, if the starting material is an enantiomerically pure (R)- or (S)-ester, the corresponding alcohol or acid product will also be enantiomerically pure with the same configuration.

However, racemization is a significant risk if the reaction conditions can cause the deprotonation of the alpha-hydrogen at the C2 position. The presence of a base can facilitate the formation of a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face with equal probability, leading to a racemic mixture of (R)- and (S)-enantiomers. nih.gov This is a known phenomenon for 2-arylpropionic acid derivatives (profens), where metabolic processes involving the formation of a coenzyme A thioester can lead to stereochemical inversion. nih.gov Therefore, reactions involving this compound under basic conditions must be carefully controlled to avoid loss of stereochemical integrity.

Electronic and Steric Effects on Reactivity

The reactivity of this compound is modulated by the interplay of electronic and steric effects originating from its functional groups.

Steric Effects: The ethyl propanoate group at the meta position relative to the bromine does not impose significant steric hindrance on the bromine atom itself, allowing for relatively easy access for catalysts in cross-coupling reactions. However, the substituents ortho to the bromine (hydrogens at C2 and C4) are sterically unhindered. The bulk of the ethyl propanoate group may influence the conformational preferences of the molecule, which could have subtle effects on reaction rates.

Advanced Organic Reaction Applications and Mechanisms

The aryl bromide functionality makes this compound a valuable substrate in advanced metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most important transformations for the C(sp²)-Br bond in this molecule. These reactions allow for the construction of complex molecular architectures from simple precursors. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.org It is a highly versatile method for forming new carbon-carbon bonds. The general catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. harvard.edu

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step requires a base to activate the boronic acid. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. harvard.edu

Heck Reaction: This reaction forms a C-C bond by coupling the aryl bromide with an alkene, typically in the presence of a palladium catalyst and a base. wikipedia.org The mechanism also proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, and finally β-hydride elimination to release the substituted alkene product and a palladium-hydride species. nih.govlibretexts.org The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.

Below is a table summarizing typical conditions for these important cross-coupling reactions using an aryl bromide like this compound as a substrate.

Reaction NameCoupling PartnerTypical CatalystTypical BaseTypical SolventProduct Type
Suzuki-Miyaura Coupling Aryl/Vinyl Boronic Acid or EsterPd(PPh₃)₄, Pd(OAc)₂K₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, DMF, WaterBiaryl or Styrene derivative
Heck Reaction Alkene (e.g., Acrylate (B77674), Styrene)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, Acetonitrile (B52724), DMASubstituted Alkene
Sonogashira Coupling Terminal AlkynePd(PPh₃)₄/CuIEt₃N, PiperidineTHF, DMFAryl Alkyne
Buchwald-Hartwig Amination Amine (Primary or Secondary)Pd₂(dba)₃ + Ligand (e.g., BINAP)NaOt-Bu, K₃PO₄Toluene, DioxaneAryl Amine

This table presents generalized conditions. Specific optimizations are often required for individual substrates.

Domino and Cascade Reactions

Domino and cascade reactions represent highly efficient synthetic strategies, enabling the formation of complex molecules from simple starting materials in a single operation. These processes involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. In the context of this compound, its structure, featuring a reactive carbon-bromine bond and an ester group, offers potential for participation in various cascade sequences.

While specific domino reactions commencing directly with this compound are not extensively documented in the provided literature, the principles of cascade design can be applied to predict its reactivity. For instance, the aryl bromide moiety can serve as a handle for cross-coupling reactions, which could initiate a cascade. A hypothetical sequence could involve a palladium-catalyzed coupling reaction (e.g., Heck, Suzuki, or Sonogashira coupling) at the C-Br bond, followed by an intramolecular cyclization involving the propanoate side chain or the newly introduced functional group.

An illustrative example of a cascade process, although not involving the exact target molecule, is the synthesis of 1,4-dihydropyridines from ethyl 3-(2-formylphenoxy)propenoates and amines. nih.gov This reaction proceeds through a domino sequence of Michael addition, imine formation, and intramolecular cyclization/enamine formation. nih.gov Similarly, Brønsted acid-mediated cascade reactions have been used to synthesize 3-(2-bromoethyl)benzofurans from phenols and bis[(trimethylsilyl)oxy]cyclobutene, involving nucleophilic addition followed by a carbocyclic rearrangement. researchgate.net These examples highlight the power of cascade reactions to build molecular complexity from relatively simple precursors.

The design of a domino reaction involving this compound would likely leverage the C(sp²)-Br bond. For instance, a Heck reaction with an appropriately functionalized alkene could be followed by an intramolecular cyclization to construct heterocyclic frameworks. The success of such a strategy would depend on the careful selection of catalysts, reaction conditions, and coupling partners to orchestrate the desired sequence of events without premature termination or side reactions.

Table 1: Representative Domino Reaction

Reaction Type Starting Materials Key Transformations Product Class Ref.

Photochemical and Electrochemical Reaction Pathways

Photochemical and electrochemical methods offer alternative, often milder, conditions for initiating chemical reactions compared to traditional thermal methods. These techniques rely on the input of light or electrical energy, respectively, to generate highly reactive intermediates such as radicals or radical ions. For this compound, the presence of the aryl bromide functionality makes it a suitable candidate for such transformations, particularly through photoredox catalysis.

Photoredox catalysis utilizes a photosensitizer that, upon light absorption, can engage in single-electron transfer (SET) with an organic substrate. beilstein-journals.org This process can generate radical intermediates under exceptionally mild conditions. beilstein-journals.org The carbon-bromine bond in this compound is susceptible to reductive cleavage via SET. A photoredox catalyst, excited by visible light, can transfer an electron to the aryl bromide, leading to the formation of an aryl radical and a bromide anion. This aryl radical can then participate in a variety of subsequent reactions, such as hydrogen atom transfer (hydrodehalogenation), addition to a π-system, or other radical-mediated processes.

Research in photoredox catalysis has demonstrated the viability of using these methods for atom transfer radical addition (ATRA) reactions. scispace.com In a typical ATRA reaction, a radical is generated from a halide precursor and adds to an alkene or alkyne. scispace.com For this compound, a photoredox-catalyzed process could generate the 3-(1-ethoxy-1-oxopropan-2-yl)phenyl radical, which could then be trapped by a suitable radical acceptor. This approach avoids the need for harsh reagents often associated with traditional radical initiation.

Furthermore, the combination of electrochemistry and photoredox catalysis, known as electrochemically mediated photoredox catalysis (e-PRC), provides another powerful tool. beilstein-journals.org In an e-PRC cycle, the electrochemical potential can be used to regenerate the active state of the photocatalyst, creating a more sustainable and efficient catalytic system. beilstein-journals.org This synergistic approach could be applied to reactions involving this compound, allowing for precise control over the redox events and potentially enabling transformations that are difficult to achieve by either method alone. beilstein-journals.org

Table 2: Representative Photochemical Reaction Concept

Reaction Type Substrate Class Key Intermediate Potential Transformation Ref.

Comprehensive Spectroscopic and Structural Characterization of Ethyl 2 3 Bromophenyl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of Ethyl 2-(3-bromophenyl)propanoate in a standard solvent like deuterated chloroform (B151607) (CDCl₃) is expected to show distinct signals for the aromatic protons, the methine proton, and the protons of the ethyl group.

The aromatic region would typically display complex multiplets due to the disubstituted benzene (B151609) ring. The protons on the aromatic ring are chemically non-equivalent and will show signals in the range of δ 7.0-7.5 ppm. The exact chemical shifts and coupling patterns depend on the electronic effects of the bromine atom and the ethyl propanoate substituent.

The methine proton (CH) alpha to the carbonyl group is expected to appear as a quartet, due to coupling with the adjacent methyl protons, in the region of δ 3.6-3.8 ppm. The ethyl ester group will exhibit a quartet for the methylene (B1212753) protons (CH₂) around δ 4.1-4.2 ppm, coupled with the terminal methyl protons, and a triplet for the methyl protons (CH₃) at approximately δ 1.2-1.3 ppm. The methyl group of the propanoate chain will likely appear as a doublet around δ 1.5 ppm, coupled to the methine proton.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic-H7.40-7.10Multiplet-
O-CH₂-CH₃4.15Quartet7.1
Cα-H3.70Quartet7.2
Cα-CH₃1.50Doublet7.2
O-CH₂-CH₃1.25Triplet7.1

Note: The predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. The spectrum for this compound is anticipated to show distinct signals for the carbonyl carbon, the aromatic carbons, the methine carbon, and the carbons of the ethyl group.

The carbonyl carbon (C=O) of the ester is the most deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of δ 170-175 ppm. The aromatic carbons will resonate in the region of δ 120-145 ppm. The carbon atom attached to the bromine (C-Br) will have a specific chemical shift influenced by the halogen's electronegativity and is expected around δ 122 ppm. The other aromatic carbons will show distinct signals based on their position relative to the substituents.

The methine carbon (Cα) is expected around δ 45-50 ppm. The methylene carbon of the ethyl group (O-CH₂) will likely appear around δ 60-62 ppm, while the methyl carbon of the ethyl group (O-CH₂-CH₃) will be found at the upfield end of the spectrum, around δ 14 ppm. The methyl carbon of the propanoate chain (Cα-CH₃) is expected around δ 18-20 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O173.5
Aromatic C-Cα142.0
Aromatic C-H130.5
Aromatic C-H129.5
Aromatic C-H127.0
Aromatic C-Br122.5
Aromatic C-H125.0
O-CH₂61.0
46.0
Cα-CH₃18.5
O-CH₂-CH₃14.2

Note: The predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

Advanced NMR Techniques for Structural Assignment

While ¹H and ¹³C NMR provide fundamental structural information, advanced NMR techniques can offer more detailed insights and unambiguous assignments. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the methine proton and the adjacent methyl protons, as well as between the methylene and methyl protons of the ethyl group. It would also help to trace the connectivity of the protons within the aromatic ring.

HSQC: An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom, for example, linking the methine proton signal to the Cα carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopic Investigations

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the ester group, which is expected to appear around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would likely produce strong bands in the region of 1100-1300 cm⁻¹.

The aromatic C-H stretching vibrations are expected to be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch2980-2850Medium-Strong
C=O Stretch (Ester)1740Strong
Aromatic C=C Stretch1600-1450Medium-Weak
C-O Stretch (Ester)1250-1100Strong
C-Br Stretch600-500Medium-Strong

Note: The predicted data is based on characteristic functional group frequencies. Actual experimental values may vary.

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to show a strong C=O stretching band, although typically weaker than in the IR spectrum. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are often strong in Raman spectra. The C-H stretching vibrations will also be present. The C-Br stretch would also be observable in the low-frequency region. A key advantage of Raman spectroscopy would be the ease of observing the low-frequency modes, which can be challenging in mid-IR spectroscopy.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the analysis of this compound, it serves to confirm the molecular weight and elucidate the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, the expected monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements (C₁₁H₁₃BrO₂). The presence of bromine is particularly noteworthy due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units, corresponding to the [M]⁺ and [M+2]⁺ ions.

Table 1: Theoretical Mass Data for this compound

PropertyValue
Molecular FormulaC₁₁H₁₃BrO₂
Molecular Weight257.12 g/mol
Monoisotopic Mass ([M]⁺ with ⁷⁹Br)256.00989 Da
Monoisotopic Mass ([M+2]⁺ with ⁸¹Br)258.00784 Da

Note: This table is generated based on theoretical calculations.

Fragmentation Pattern Analysis

Electron ionization (EI) mass spectrometry typically causes the fragmentation of the molecular ion. The analysis of these fragments provides valuable information about the molecule's structure. For esters like this compound, characteristic fragmentation patterns include the loss of the alkoxy group (-OCH₂CH₃) and rearrangements. libretexts.orgdocbrown.info

The fragmentation of aromatic esters is well-documented. youtube.com For this compound, key fragmentation pathways would likely involve:

Loss of the ethoxy radical (•OCH₂CH₃): This would result in a prominent acylium ion [M - 45]⁺.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: This is a common fragmentation for esters with a γ-hydrogen, leading to an ion at [M - 28]⁺.

Cleavage of the C-Br bond: The loss of the bromine radical (•Br) would produce a fragment at [M - 79]⁺ or [M - 81]⁺.

Fragments from the bromophenyl group: The aromatic ring itself can fragment, leading to a series of characteristic peaks.

While a specific mass spectrum for this compound was not found, the mass spectrum of the isomeric Ethyl 2-bromopropanoate (B1255678) shows characteristic fragments that can be used for comparison. nist.govchemicalbook.commassbank.eu Analysis of related halogen-substituted 3-phenylpropenoates has also shown that the position of the halogen on the phenyl ring influences the fragmentation pattern, with ortho-substituted compounds exhibiting distinct losses. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

To date, a specific single-crystal X-ray diffraction study for this compound has not been identified in the public domain. However, crystallographic data for structurally similar compounds provide valuable insights into the likely solid-state conformation. For example, the crystal structure of (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate reveals a largely planar molecule with specific deviations of the functional groups from the mean plane of the benzene ring. nih.gov Another related structure, ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, shows two independent molecules in the asymmetric unit with very similar conformations. researchgate.netnih.gov These examples suggest that the bromophenyl and propanoate moieties in this compound would adopt a well-defined, low-energy conformation in the crystalline state. The presence of the chiral center at the C2 position of the propanoate chain will also dictate a specific stereochemical arrangement in the crystal lattice.

Table 2: Representative Crystal Data for a Structurally Similar Compound: (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate

ParameterValue
Chemical FormulaC₁₂H₁₀BrNO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.6147 (7)
b (Å)21.6015 (19)
c (Å)7.6044 (7)
β (°)110.370 (1)
Volume (ų)1172.62 (18)
Z4

Data from reference nih.gov.

Analysis of Crystal Packing and Intermolecular Interactions

The packing of molecules in a crystal is governed by various intermolecular forces, including hydrogen bonds, halogen bonds, and van der Waals interactions. In the absence of a crystal structure for the title compound, we can infer potential interactions from related structures.

In the crystal structure of (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate, molecules are linked by C-H···O hydrogen bonds, forming centrosymmetric dimers. nih.gov Similarly, in ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, N-H···O hydrogen bonds are the most prominent interactions, leading to the formation of non-centrosymmetric synthons. researchgate.netnih.gov The presence of the bromine atom in this compound also introduces the possibility of halogen bonding (C-Br···O or C-Br···π interactions), which can play a significant role in directing the crystal packing. The planarity or non-planarity of the molecule will also influence how the molecules pack, as seen in the case of (E)-ethyl 2-cyano-3-(thiophen-2-yl)acrylate where a planar structure leads to the formation of sheets. nih.gov

Chiral Analysis and Enantiomeric Excess Determination

This compound is a chiral molecule due to the stereocenter at the second carbon of the propanoate chain. Therefore, it exists as a pair of enantiomers, (R)- and (S)-. The determination of the enantiomeric composition, or enantiomeric excess (ee), is crucial in many applications, particularly in the pharmaceutical industry where enantiomers can have different biological activities. tsijournals.com Enantiomeric excess is a measure of the purity of a chiral substance, with a racemic mixture having an ee of 0% and a pure enantiomer having an ee of 100%. wikipedia.org

Various analytical techniques can be employed for chiral analysis. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying enantiomers. tsijournals.comjiangnan.edu.cnnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. For instance, a study on the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid utilized a Pirkle-type chiral column. tsijournals.com

Other methods for determining enantiomeric excess include chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents. jiangnan.edu.cn While specific methods for the chiral analysis of this compound are not detailed in the searched literature, the established methodologies for similar chiral compounds are directly applicable.

Table 3: Common Techniques for Chiral Analysis

TechniquePrinciple
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.
Chiral GCSeparation of volatile enantiomers on a chiral stationary phase.
Chiral NMRUse of chiral shift reagents or solvating agents to induce chemical shift differences between enantiomers.
PolarimetryMeasurement of the rotation of plane-polarized light by a chiral sample, though this measures optical purity which may not always directly correlate with enantiomeric excess. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for the enantioseparation of chiral compounds like this compound, allowing for the quantification of individual enantiomers. The separation is achieved by utilizing a chiral stationary phase (CSP) or a chiral mobile phase additive. chiralpedia.com For compounds belonging to the 2-arylpropionic acid derivatives class, polysaccharide-based and Pirkle-type CSPs are commonly employed. rsc.orgeijppr.com

The selection of the stationary and mobile phases is critical for achieving successful enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, often exhibit broad enantioselectivity for a wide range of chiral compounds. bgb-analytik.com For the separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs (NSAIDs), which are structurally similar to this compound, amylose-based columns like Chiralpak AD-RH have proven effective in reversed-phase mode. rsc.org Mobile phases typically consist of a mixture of an organic modifier, such as acetonitrile (B52724) or ethanol (B145695), and an aqueous solution containing an acid additive like trifluoroacetic acid to improve peak shape and resolution. rsc.org

Alternatively, normal-phase chromatography using Pirkle-type CSPs can be employed. These phases operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions to differentiate between enantiomers. eijppr.com In this mode, the mobile phase is typically a non-polar solvent such as hexane (B92381) mixed with a polar modifier like isopropanol (B130326) or ethanol. nih.gov The addition of a small amount of an acidic or basic modifier can be beneficial for optimizing the separation. nih.gov

The detection of the separated enantiomers is commonly performed using a UV detector, as the phenyl group in this compound provides strong chromophoric activity.

Below is a table summarizing typical chiral HPLC conditions that could be applied for the enantiomeric separation of this compound, based on methods used for structurally related 2-arylpropionic acids.

Table 1: Representative Chiral HPLC Conditions for the Analysis of this compound

Parameter Condition 1 (Reversed-Phase) Condition 2 (Normal-Phase)
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® AD-RH) rsc.org Pirkle-type (e.g., Whelk-O® 1) or Polysaccharide-based (e.g., Chiralcel® OD-H) bgb-analytik.comresearchgate.net
Mobile Phase Acetonitrile/0.05% Trifluoroacetic acid in water rsc.org n-Hexane/Isopropanol (e.g., 90:10 v/v) nih.gov
Flow Rate 0.5 - 1.0 mL/min 0.5 - 1.0 mL/min
Detection UV at 254 nm UV at 254 nm

| Temperature | Ambient | Ambient |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy techniques are essential for the non-destructive determination of the absolute configuration of chiral molecules. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. encyclopedia.pub This differential absorption provides a unique spectral fingerprint for each enantiomer. An ECD spectrum typically shows positive or negative peaks (Cotton effects) in the regions of UV-Vis absorption of the molecule's chromophores. encyclopedia.pub For this compound, the phenyl ring and the carbonyl group of the ester function act as the primary chromophores. The sign and magnitude of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of these groups around the stereocenter. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-mechanical calculations for the (R) and (S) enantiomers, the absolute configuration of the eluted enantiomers from chiral HPLC can be unequivocally assigned.

Optical Rotatory Dispersion (ORD): ORD is the measurement of the change in the angle of rotation of plane-polarized light as a function of the wavelength. wikipedia.org The resulting ORD curve is characteristic of a specific chiral compound. wikipedia.org In regions away from an absorption band, the rotation changes gradually with wavelength, a phenomenon known as plain curve. Near an absorption band, the rotation undergoes a rapid change, creating a peak and a trough, which is referred to as a Cotton effect. rsc.org The sign of the Cotton effect in ORD is related to the stereochemistry of the molecule. ORD and ECD are closely related through the Kronig-Kramers transforms, meaning the information obtained from both techniques is complementary. wikipedia.org Historically, ORD was a primary tool for stereochemical assignments, and it remains a valuable technique for characterizing chiral compounds like this compound. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. This method provides experimental verification of the empirical and molecular formula of a synthesized compound, such as this compound. The experimentally determined percentages of carbon, hydrogen, and other elements are compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's purity and elemental composition.

For this compound, with the molecular formula C₁₁H₁₃BrO₂, the theoretical elemental composition can be calculated as follows:

Table 2: Theoretical Elemental Composition of this compound (C₁₁H₁₃BrO₂)

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon C 12.011 11 132.121 51.38
Hydrogen H 1.008 13 13.104 5.09
Bromine Br 79.904 1 79.904 31.07
Oxygen O 15.999 2 31.998 12.44

| Total | | | | 257.127 | 100.00 |

The experimental results from an elemental analyzer would be expected to be within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the identity and purity of the compound.

Computational Chemistry and Theoretical Investigations of Ethyl 2 3 Bromophenyl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. aps.orgaps.org It is particularly effective for calculating the optimized geometry and electronic properties of molecules like Ethyl 2-(3-bromophenyl)propanoate. DFT studies can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule's lowest energy conformation.

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound (Note: This data is illustrative of typical DFT results and not from a specific study on this compound.)

ParameterBond/AngleCalculated Value
Bond LengthC-Br~1.90 Å
Bond LengthC=O (carbonyl)~1.21 Å
Bond LengthC-O (ester)~1.34 Å
Bond AngleO=C-O (ester)~124°
Bond AngleC-C-Br (aromatic ring)~120°
Dihedral AngleC-C-C=OVaries with conformation

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds.

Ab Initio Methods: These methods solve the Schrödinger equation from "first principles" without using experimental data beyond fundamental physical constants. For this compound, ab initio calculations, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2), can be used to map the potential energy surface. This allows for the identification of stable conformers and the energy barriers between them, providing a detailed understanding of the molecule's flexibility.

Semi-Empirical Methods: These methods are faster than ab initio calculations because they use parameters derived from experimental data to simplify the calculations. While less accurate, they are useful for performing conformational searches on larger molecules or for preliminary analyses. For this compound, a semi-empirical approach could efficiently scan the rotational possibilities around the C-C and C-O single bonds to identify low-energy conformations that can then be further refined using higher-level methods like DFT.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can reveal the dynamic nature of a molecule and its interactions with its environment (e.g., a solvent). researchgate.netnih.gov

For this compound, an MD simulation would provide a view of its "conformational landscape," showing which shapes the molecule prefers to adopt and how it transitions between them over time. nih.govelifesciences.org This is crucial for understanding how the molecule might fit into a binding site of a larger biological molecule or how it interacts with other molecules in a solution. MD simulations also illuminate intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the substance's macroscopic properties like boiling point and solubility.

Prediction of Reactivity Parameters and Reaction Pathways

Theoretical methods are invaluable for predicting how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comiupac.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the bromine atom and the phenyl ring, while the LUMO would likely be centered on the carbonyl group of the ester.

Table 2: Illustrative Frontier Orbital Energies for this compound (Note: These values are illustrative, based on typical ranges for similar organic molecules, as specific published data for this compound is unavailable.)

OrbitalEnergy (eV)Implication
HOMO-6.5 to -7.5Electron-donating capability (nucleophilicity)
LUMO-0.5 to -1.5Electron-accepting capability (electrophilicity)
HOMO-LUMO Gap5.0 to 7.0Indicates moderate to high chemical stability

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. libretexts.org It is calculated by placing a positive "test" charge at various points on the electron density surface of the molecule and calculating the potential energy. The MEP map is color-coded to show different regions of electrostatic potential. pearson.com

Red Regions: Indicate negative electrostatic potential, where electrons are abundant. These areas are electron-rich and are susceptible to electrophilic attack. researchgate.net

Blue Regions: Indicate positive electrostatic potential, where there is a deficiency of electrons (e.g., around hydrogen atoms). These areas are electron-poor and are susceptible to nucleophilic attack. researchgate.net

Green/Yellow Regions: Indicate neutral or intermediate potential.

For this compound, an MEP map would show a region of high negative potential (red) around the carbonyl oxygen atom, making it a likely site for interaction with electrophiles or for hydrogen bonding. Regions of positive potential (blue) would be found around the hydrogen atoms of the ethyl and methyl groups. This visual tool is invaluable for predicting non-covalent interactions and the initial steps of a chemical reaction. libretexts.orgresearchgate.net

Fukui Function and Reactivity Site Prediction

The Fukui function is a key concept in Density Functional Theory (DFT) that helps in identifying the most reactive sites within a molecule. researchgate.net It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

For a molecule like this compound, the Fukui function can be calculated to pinpoint the atoms that are most likely to participate in chemical reactions. There are three main types of Fukui functions:

f(r) for nucleophilic attack (attack by an electron-rich species)

f(r) for electrophilic attack (attack by an electron-deficient species)

f(r) for radical attack

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically, forming two radical species. ucsb.edu BDE calculations are crucial for understanding the stability of a molecule and predicting the feasibility of reaction pathways that involve bond cleavage. These calculations are typically performed using quantum chemical methods like DFT. mdpi.com

For this compound, several key bonds are of interest for BDE analysis:

C-Br bond: The bond between the phenyl ring and the bromine atom. Its BDE indicates the ease with which the bromine radical can be formed.

C-C bonds in the propanoate chain: The dissociation of these bonds is relevant in fragmentation and rearrangement reactions.

C-O bonds of the ester group: These BDEs are important for understanding hydrolysis and other reactions involving the ester functionality.

While specific experimental or calculated BDE values for this compound are not published, studies on substituted phenols and other aromatic compounds provide a framework for estimation. mdpi.com For instance, electron-withdrawing substituents on a phenyl ring can influence the BDE of other bonds in the molecule. mdpi.com The bromine atom in the meta position in this compound is expected to have a distinct electronic influence on the bond energies throughout the molecule compared to other isomers. nih.gov

Table 1: Representative Bond Dissociation Energies (BDEs) of Bonds in Similar Organic Molecules (for illustrative purposes)

Bond TypeExample MoleculeApproximate BDE (kcal/mol)
C-Br (Aromatic)Bromobenzene80
C-CEthane90
C-O (Ester)Ethyl acetate85

Note: These are general values and the actual BDEs in this compound would be influenced by its specific chemical environment.

Topological and Supramolecular Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the rest of the crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Bromophenyl Compound

Interaction TypePercentage Contribution
H...H> 40%
C...H/H...C> 15%
O...H/H...O> 10%
Br...H/H...BrVariable

Note: This data is based on a similar bromophenyl derivative and serves as an example of the insights gained from Hirshfeld surface analysis. nih.gov

Integration of Computational and Experimental Data for Mechanistic Elucidation

The elucidation of reaction mechanisms is a cornerstone of chemical research. A powerful approach involves the integration of computational modeling with experimental results. researchgate.netmdpi.com Theoretical calculations can provide detailed information about transition states, reaction intermediates, and potential energy surfaces, which are often difficult or impossible to determine experimentally.

In the context of reactions involving this compound, computational studies can be used to:

Propose plausible reaction pathways: By calculating the energies of reactants, products, intermediates, and transition states, the most likely reaction mechanism can be identified.

Interpret experimental observations: Theoretical calculations can help to explain observed regioselectivity, stereoselectivity, and reaction kinetics. For example, in a study of the reaction between 2-methoxyfuran (B1219529) and a phenylpropanoate derivative, computational methods were used to revise a previously proposed mechanism. researchgate.netmdpi.com

Predict the outcome of new reactions: By modeling the reactivity of this compound with various reagents, new synthetic routes can be designed.

The synergy between computational chemistry and experimental work provides a more complete and nuanced understanding of chemical processes. While specific integrated studies on this compound are not prominent in the literature, the methodology is widely applied to related compounds to great effect.

Advanced Synthetic Applications and Targeted Derivative Chemistry of Ethyl 2 3 Bromophenyl Propanoate

Ethyl 2-(3-bromophenyl)propanoate as a Core Building Block in Complex Molecule Synthesis

The strategic positioning of the bromo and propanoate groups makes this compound an ideal building block for constructing more complex molecular architectures, particularly in the development of therapeutic agents. A significant application lies in the synthesis of G-protein coupled receptor 120 (GPR120) agonists, which are investigated for the treatment of type 2 diabetes and other metabolic diseases. nih.govpatsnap.com The phenylpropanoic acid moiety is a known pharmacophore that can be elaborated into potent and selective agonists.

The synthesis of such complex molecules often begins with the modification of the phenyl ring via the bromine atom. For instance, a Suzuki or Stille coupling reaction can be employed to introduce a heterocyclic system, a common feature in many GPR120 agonists. nih.gov Following the introduction of the desired heterocycle, the ethyl ester is typically hydrolyzed to the corresponding carboxylic acid. This carboxylic acid group is often crucial for the molecule's interaction with the receptor. This stepwise approach allows for the modular construction of complex drug candidates, where this compound provides the foundational phenylpropanoic acid core.

Strategies for Functionalization of the Phenyl Ring and Ester Group

The chemical reactivity of both the brominated phenyl ring and the ethyl propanoate moiety can be independently or sequentially exploited to generate a wide array of derivatives.

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late point in their synthesis, enabling rapid access to a diverse range of analogues. nih.gov The bromophenyl group of this compound is particularly amenable to LSF.

Functionalization of the Phenyl Ring: The bromine atom serves as a versatile handle for numerous palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents, thereby modifying the steric and electronic properties of the molecule.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, leading to the synthesis of aniline (B41778) derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Furthermore, modern C-H activation methodologies can be applied to functionalize the other positions on the phenyl ring, even in the presence of the bromine atom. nih.gov These reactions, often catalyzed by transition metals like palladium, can introduce new functional groups with high regioselectivity, further expanding the accessible chemical space. medchemexpress.com

Functionalization of the Ester Group: The ethyl ester is readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be converted into a variety of other functional groups, most commonly amides, through coupling with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt). This transformation is fundamental in the synthesis of many biologically active compounds where an amide linkage is required for target engagement.

The carbon atom alpha to the ester carbonyl group (the α-carbon) in this compound can also be functionalized. This position is acidic and can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a potent nucleophile and can react with a variety of electrophiles to introduce new substituents at the α-position.

Common α-functionalization reactions include:

Alkylation: Reaction with alkyl halides to introduce new alkyl chains.

Aldol Addition: Reaction with aldehydes or ketones to form β-hydroxy esters.

Acylation: Reaction with acid chlorides or anhydrides to form β-keto esters.

These reactions provide a means to modify the stereoelectronic properties in close proximity to the phenyl ring, which can be crucial for optimizing interactions with a biological target.

Synthesis of Diverse Chemical Libraries for Research Purposes

The ability to functionalize this compound at multiple positions makes it an excellent scaffold for the synthesis of combinatorial chemical libraries. These libraries, consisting of a large number of structurally related compounds, are essential tools in high-throughput screening campaigns to identify new drug leads.

A hypothetical library based on this scaffold could be constructed by varying substituents at two points of diversity, R¹ and R².

Diversity at R¹: Starting with the bromine atom on the phenyl ring, a variety of different groups (e.g., various substituted phenyl rings, heterocycles) can be introduced via palladium-catalyzed cross-coupling reactions.

Diversity at R²: The ethyl ester can be hydrolyzed to the carboxylic acid, which is then coupled with a library of diverse amines to generate a wide array of amides.

This strategy allows for the rapid generation of hundreds or thousands of unique compounds from a single, readily available starting material, significantly accelerating the early stages of drug discovery.

Table 1: Hypothetical Chemical Library from this compound

ScaffoldR¹ (from Suzuki Coupling)R² (from Amide Coupling)
PhenylBenzylamine
4-FluorophenylCyclohexylamine
2-ThienylMorpholine
3-PyridylPiperidine

Derivatization for Structure-Activity Relationship (SAR) Studies in Related Chemical Systems

Once a lead compound with promising biological activity is identified, SAR studies are conducted to understand how different parts of the molecule contribute to its activity and to optimize its properties. This compound derivatives are frequently used in such studies. nih.gov

A prime example is the development of GPR120 agonists, where phenylpropanoic acid derivatives have been extensively studied. nih.gov In a typical SAR campaign, systematic modifications are made to the lead structure, and the resulting compounds are tested for their biological activity. For instance, different substituents can be introduced on the phenyl ring that corresponds to the core of this compound, and the effect of these changes on GPR120 agonism can be quantified.

The following table, based on data from studies on isothiazole-based phenylpropanoic acid GPR120 agonists, illustrates how modifications to a core structure can significantly impact potency, measured by the half-maximal effective concentration (EC₅₀). nih.gov A lower EC₅₀ value indicates a more potent compound.

Table 2: Example of Structure-Activity Relationship (SAR) Data for GPR120 Agonists

CompoundhGPR120 EC₅₀ (nM)
1 HH>10000
2 CF₃H1600
3 CF₃F330
4 OCF₃F42

Data is illustrative of trends seen in phenylpropanoic acid GPR120 agonists and is based on published research. nih.gov

This systematic derivatization, starting from a core scaffold like this compound, is a cornerstone of modern medicinal chemistry, enabling the rational design of new and improved therapeutic agents.

Impact and Role in Advanced Organic Synthesis and Medicinal Chemistry Research

Utilization as a Key Intermediate in Pharmaceutical Precursor Synthesis

Ethyl 2-(3-bromophenyl)propanoate serves as a crucial building block in the synthesis of various pharmaceutical precursors. The presence of the bromine atom on the phenyl ring and the ethyl ester group offers multiple reactive sites for chemical modifications. This dual reactivity allows for its incorporation into larger, more complex molecular architectures, which is a fundamental aspect of drug discovery and development.

The bromophenyl moiety is a common feature in many biologically active compounds. The carbon-bromine bond can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents to the aromatic ring. This versatility is paramount in the construction of compound libraries for high-throughput screening.

For instance, related brominated compounds are recognized as important intermediates in drug synthesis. An example is (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate, which highlights the utility of the bromophenyl group in constructing molecules of pharmaceutical interest. chemrxiv.org Similarly, the synthesis of key intermediates for targeted therapies, such as the tyrosine kinase inhibitor Alectinib, involves precursors with a halogenated phenyl ring, underscoring the importance of this structural motif in modern medicinal chemistry. google.com Although direct public-domain examples detailing the use of this compound in the synthesis of specific commercial drugs are not extensively documented, its structural alerts point towards its potential as a valuable precursor.

The following table provides examples of related intermediates and their applications, illustrating the potential roles for this compound.

Intermediate CompoundApplication in Synthesis
(E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylateIntermediate for drug synthesis chemrxiv.org
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acidKey intermediate for the synthesis of Alectinib google.com
4-(4-Bromophenyl)-thiazol-2-aminePrecursor for antimicrobial and anticancer agents nih.gov

Rational Design Principles for Novel Bioactive Compounds Based on the Propanoate Scaffold

The development of novel bioactive compounds often relies on the principle of rational design, where a specific molecular scaffold is systematically modified to optimize its interaction with a biological target. The propanoate scaffold, as present in this compound, is an attractive starting point for such endeavors.

The introduction of a bromine atom into a molecular structure is a deliberate strategy in drug design. ump.edu.pl Bromine can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can enhance binding affinity and selectivity for a target. ump.edu.pl This interaction arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (a "sigma-hole") that can interact favorably with nucleophilic sites on a protein. ump.edu.pl

The design of novel compounds based on the this compound scaffold would involve several key considerations:

Modification of the Phenyl Ring: The bromine atom can be replaced or used as a handle for further functionalization to explore interactions with different regions of a target's binding site.

Alteration of the Propanoate Chain: The length and substitution of the alkyl chain can be varied to optimize hydrophobic and steric interactions.

Ester Group Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to introduce new hydrogen bonding capabilities.

These rational design strategies aim to create derivatives with improved potency, selectivity, and drug-like properties. The concept of "privileged structures," which are molecular scaffolds that can bind to multiple biological targets with high affinity, is relevant here, as the phenylpropanoate core is found in numerous bioactive molecules. researchgate.net

Molecular-Level Investigations of Interactions with Biological Targets

Understanding how a molecule interacts with its biological target at the molecular level is crucial for drug development. While specific studies on this compound are limited, research on structurally related compounds provides insights into potential mechanisms of action.

Derivatives of brominated phenyl compounds have been shown to exhibit inhibitory activity against various enzymes. For example, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their antimicrobial and anticancer activities. nih.gov Similarly, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated anticancer properties, with molecular docking studies suggesting tubulin as a potential target. mdpi.com

These studies indicate that the bromophenyl motif can be a key pharmacophoric element. The development of derivatives from this compound could potentially lead to the discovery of novel enzyme inhibitors. For instance, modifying the propanoate side chain could allow for tailored interactions within an enzyme's active site.

The following table presents data on the biological activity of related bromophenyl derivatives, which can serve as a reference for the potential of this compound derivatives.

Compound DerivativeTarget/ActivityKey Findings
4-(4-Bromophenyl)-thiazol-2-amine derivativesAntibacterial, Antifungal, Anticancer (MCF7)Showed significant antimicrobial and moderate anticancer activity. nih.gov
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsAnticancer (various cell lines)Exhibited growth inhibition against several cancer cell lines, with tubulin as a potential target. mdpi.com
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaAnticancer (various cell lines)Demonstrated significant growth inhibition against multiple cancer cell lines. researchgate.net

The molecular mechanisms by which derivatives of this compound might modulate protein and enzyme activity are likely to involve a combination of interactions. The aromatic ring can engage in π-π stacking and hydrophobic interactions with amino acid residues in a binding pocket. The ester or a derived functional group can act as a hydrogen bond acceptor or donor.

Crucially, the bromine atom can participate in halogen bonding, which has been increasingly recognized as an important interaction in drug-target binding. ump.edu.pl Molecular docking studies on other brominated compounds have revealed the formation of halogen bonds with backbone carbonyls or other nucleophilic residues in enzymes like tubulin. mdpi.com These specific interactions can contribute significantly to the binding affinity and selectivity of the inhibitor.

In silico methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for predicting and analyzing these interactions. mdpi.comdergipark.org.tr For any newly synthesized derivative of this compound, these computational studies would be essential to rationalize biological activity and guide further optimization. The analysis of the molecular electrostatic potential (MEP) can also help in understanding the sites prone to nucleophilic and electrophilic attack, further informing the design of potent inhibitors. dergipark.org.tr

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis and functionalization of Ethyl 2-(3-bromophenyl)propanoate are heavily reliant on catalytic processes, particularly transition-metal-catalyzed cross-coupling reactions. jocpr.com Emerging research is focused on developing novel catalytic systems that offer superior performance in terms of reactivity, selectivity, and sustainability.

A significant trend is the design and application of sophisticated ligands for palladium-based catalysts, which are instrumental in facilitating challenging cross-coupling reactions. nih.gov The development of well-defined pre-catalysts also represents a major advancement, offering improved stability and activity. nih.gov Furthermore, there is a growing interest in moving beyond traditional palladium catalysts to more abundant and less expensive first-row transition metals like nickel, which have shown promise for the coupling of a wider range of electrophiles. nih.gov

Another key area of development is the move towards greener and more sustainable catalytic methodologies. chemrxiv.org This includes the use of aqueous media, bio-based solvents, and recyclable catalysts to minimize the environmental impact of synthetic processes. chemrxiv.orgpatsnap.com The integration of continuous flow reactor systems is also being explored to achieve precise control over reaction parameters, leading to higher yields and a reduction in by-product formation. patsnap.com Dual catalysis, which combines transition metal catalysis with other catalytic modes like photoredox catalysis, is opening up new avenues for previously inaccessible transformations of related ester derivatives. patsnap.com

The table below summarizes some of the innovative catalytic systems being explored for cross-coupling reactions applicable to aryl halides like this compound.

Catalyst SystemKey FeaturesPotential Advantages for this compound
Palladium with Tailored Ligands Enhanced reactivity and selectivity.Improved yields and functional group tolerance in cross-coupling reactions.
Nickel-Based Catalysts Utilizes more abundant first-row transition metals.Cost-effective and efficient for a broader range of coupling partners.
Dual Catalysis (e.g., Transition Metal/Photoredox) Enables novel and challenging transformations.Access to new derivatives and molecular scaffolds.
Catalysts in Greener Solvents (e.g., water) Environmentally benign reaction conditions.Reduced environmental footprint and potential for simplified workup.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis, including the study of this compound. researchgate.net These computational tools are increasingly being used for reaction prediction, synthesis planning, and the optimization of reaction conditions. nih.goviscientific.org

ML models, particularly those based on neural networks and graph-based representations, can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations with increasing accuracy. researchgate.netnih.gov For a molecule like this compound, this could mean predicting its reactivity with a wide array of coupling partners under various catalytic conditions, thus accelerating the discovery of new synthetic routes. nih.gov

The application of these computational approaches is expected to significantly reduce the time and resources required for synthetic research and development. iscientific.org

AI/ML ApplicationDescriptionRelevance to this compound
Reaction Outcome Prediction ML models predict the major product and yield of a reaction given the reactants and conditions. nih.govA priori assessment of the feasibility of novel reactions involving the compound.
Retrosynthesis Planning AI algorithms propose synthetic routes to a target molecule. optimlpse.co.ukDesign of efficient multi-step syntheses for complex derivatives.
Reaction Optimization Active learning frameworks suggest experiments to optimize reaction conditions (e.g., catalyst, solvent, temperature). nih.govRapid identification of optimal conditions for high-yield synthesis.
Catalyst Discovery ML can screen for and predict the performance of new catalysts. nih.govIdentification of novel, more efficient catalysts for its transformations.

Exploration of New Synthetic Transformations and Methodologies

While cross-coupling reactions are a cornerstone of the chemistry of this compound, emerging research is focused on exploring novel synthetic transformations to further expand its utility as a versatile building block. The development of new synthetic methodologies allows for the creation of more diverse and complex molecular architectures.

One area of interest is the development of one-pot, multi-component reactions that allow for the rapid assembly of complex molecules from simple precursors in a single operation. For instance, a sequential Horner-Wadsworth-Emmons reaction followed by a copper-catalyzed 1,4-reduction has been shown to be an efficient method for the synthesis of related esters. researchgate.net Such strategies, if applied to derivatives of this compound, could significantly streamline synthetic efforts.

The development of green synthetic methodologies is also a major focus. researchgate.net This includes the use of microwave irradiation and environmentally benign solvents to drive reactions, often leading to shorter reaction times and higher yields. researchgate.net Furthermore, the synthesis of novel heterocyclic compounds from precursors similar to this compound is an active area of investigation, with potential applications in medicinal chemistry. researchgate.netyu.edu.jo For example, related bromo-enoates have been used as synthons for the preparation of new benzoxazines and pyrrol-2-ones. researchgate.netyu.edu.jo

Synthetic MethodologyDescriptionPotential Application to this compound
One-Pot, Multi-Component Reactions Combining multiple reaction steps into a single operation without isolating intermediates.Rapid and efficient construction of complex molecular scaffolds.
Microwave-Assisted Synthesis Utilizing microwave irradiation to accelerate chemical reactions.Reduced reaction times and improved yields in various transformations.
Synthesis of Novel Heterocycles Using the compound as a precursor to construct new ring systems.Access to new classes of compounds with potential biological activity.
Green Synthetic Approaches Employing sustainable solvents and energy sources.More environmentally friendly and efficient synthetic processes.

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Emerging research is leveraging advanced characterization techniques to study the dynamic processes and transient intermediates involved in reactions of compounds like this compound.

In-situ spectroscopic techniques, such as NMR and IR spectroscopy, coupled with computational methods like Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways. youtube.com These methods allow for the direct observation of reactive intermediates and the determination of transition state energies, providing valuable insights into the factors that control reactivity and selectivity. chemrxiv.orgyoutube.com For example, the mechanism of Hiyama cross-coupling reactions has been studied, revealing the key steps of oxidative addition, transmetalation, and reductive elimination. mdpi.com

The ability to isolate and characterize transient species, such as organometallic intermediates, can provide definitive evidence for a proposed reaction mechanism. chemrxiv.org The development of high-throughput experimentation and data analysis platforms is also enabling the rapid screening of reaction conditions and the collection of large datasets, which can be used to build more accurate mechanistic models. youtube.com

Characterization TechniqueApplication in Studying ReactionsInsights Gained for this compound
In-situ NMR/IR Spectroscopy Real-time monitoring of reaction progress and detection of intermediates.Elucidation of reaction kinetics and pathways.
Density Functional Theory (DFT) Computational modeling of reaction mechanisms and transition states. youtube.comPrediction of reactivity, selectivity, and the role of catalysts.
X-ray Diffraction Structural characterization of stable compounds and isolable intermediates. chemrxiv.orgUnambiguous determination of molecular structure.
Mass Spectrometry Identification of products and intermediates.Confirmation of reaction outcomes and detection of by-products.

Q & A

Basic: What are the primary synthetic routes for Ethyl 2-(3-bromophenyl)propanoate, and how do reaction conditions influence yield?

Answer:
this compound can be synthesized via esterification of 3-bromophenylpropanoic acid with ethanol under acidic catalysis. Optimizing reaction conditions (e.g., temperature, molar ratios, and catalyst choice) is critical. For example, using concentrated sulfuric acid as a catalyst at 60–80°C typically yields >90% conversion. Alternative routes include nucleophilic substitution of bromine in precursors like 3-(3-bromophenyl)-3-oxopropanoic acid (CAS 1000556-86-4) followed by reduction and esterification . Evidence from analogous esters (e.g., ibuprofen ethyl ester) shows that refluxing with ethanol and a Dean-Stark trap to remove water can achieve yields >95% .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the ester group (–COO–) and bromophenyl substituent. The aromatic protons in the 3-bromophenyl group appear as a multiplet in δ 7.2–7.6 ppm.
  • X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond lengths and angles, as demonstrated in related bromophenyl compounds with mean C–C bond lengths of 1.374–1.538 Å .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C11_{11}H13_{13}BrO2_2: theoretical 272.01 g/mol).

Advanced: How can researchers optimize esterification of 3-bromophenylpropanoic acid to enhance purity and yield?

Answer:

  • Catalyst Screening : Replace traditional sulfuric acid with milder catalysts (e.g., p-toluenesulfonic acid) to reduce side reactions.
  • Solvent Selection : Use toluene or dichloromethane to azeotrope water and shift equilibrium toward ester formation .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the ester with >98% purity.

Advanced: How can contradictions in reaction outcomes with different halogenating agents be resolved?

Answer:
Discrepancies in halogenation (e.g., bromination vs. chlorination) arise from steric and electronic effects. For example:

  • Thionyl Chloride (SOCl2_2) : Preferable for substituting hydroxyl groups due to its dual role as a reagent and solvent.
  • Phosphorus Tribromide (PBr3_3) : More effective for brominating alcohols but may require anhydrous conditions.
    Contradictory yields or side products can be mitigated by monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of halogenating agent) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-withdrawing bromine atom directs nucleophilic attacks to the para position.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways.
  • QSPR Models : Relate substituent electronic parameters (Hammett σ values) to reaction rates .

Basic: How does the bromine substituent influence the physicochemical properties of this compound?

Answer:
The 3-bromo group increases molecular weight (272.01 g/mol) and lipophilicity (logP ~2.8). It also raises the melting point (mp) compared to non-halogenated analogs. The bromine’s inductive effect stabilizes the ester carbonyl, reducing hydrolysis susceptibility in acidic conditions .

Advanced: What strategies validate the stereochemical integrity of this compound during synthesis?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to confirm enantiopurity.
  • Optical Rotation : Compare experimental [α]D_D values with literature data.
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated in bromophenyl derivatives with defined torsion angles (e.g., C7–C6–C9–C10: 18.2°) .

Basic: What are the key applications of this compound in organic synthesis?

Answer:

  • Intermediate for Pharmaceuticals : Used in synthesizing nonsteroidal anti-inflammatory drug (NSAID) analogs.
  • Cross-Coupling Reactions : The bromine serves as a handle for Suzuki-Miyaura couplings with aryl boronic acids (e.g., 3-bromophenylboronic acid) to build biaryl structures .

Advanced: How can researchers address discrepancies in NMR data for this compound across solvents?

Answer:

  • Solvent Effects : Aromatic proton shifts vary between CDCl3_3 (δ 7.2–7.6 ppm) and DMSO-d6_6 (upfield shifts due to hydrogen bonding).
  • Temperature-Dependent Studies : Perform variable-temperature NMR to identify conformational changes.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign peaks unambiguously .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.